molecular formula C18H15N5O3 B2591627 5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448126-22-4

5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2591627
CAS No.: 1448126-22-4
M. Wt: 349.35
InChI Key: KRDVNHHMSADUGQ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Biological Activity

The compound 5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a member of the isoxazole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H14N4O2\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2

This structure consists of a furan ring, a pyridine moiety, and an isoxazole carboxamide group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of isoxazole derivatives. For instance, compounds similar to our target compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index for COX-2 inhibition can be as high as 353.8 for certain derivatives, indicating a promising therapeutic profile against inflammation without severe gastrointestinal side effects .

2. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent, particularly in prostate cancer models. Research indicates that it may act as a selective androgen receptor modulator (SARM), exhibiting high affinity for androgen receptors while minimizing agonistic effects in non-target tissues . In vitro studies have demonstrated that it inhibits the proliferation of prostate cancer cell lines effectively.

3. Neuroprotective Effects

The isoxazole ring has been associated with neuroprotective properties. Compounds containing this moiety have been shown to modulate glutamatergic signaling pathways, potentially offering protective effects against excitotoxicity in neuronal cells . This suggests that our compound may also hold promise in treating neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes: By selectively inhibiting COX-2 over COX-1, the compound reduces inflammation with lower risk of ulcerogenic effects.
  • Androgen Receptor Modulation: Its ability to bind to androgen receptors allows it to exert effects on prostate cancer cells while avoiding systemic side effects.
  • Glutamate Receptor Interaction: The modulation of AMPA receptors may lead to decreased neuronal excitotoxicity, enhancing neuroprotective outcomes.

Case Studies and Experimental Findings

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported significant anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac sodium .
Abdellatif et al. (2021)Demonstrated that isoxazole derivatives exhibited potent COX-2 inhibitory activity and favorable safety profiles in animal models .
Nishimoto et al. (2018)Found neuroprotective effects through modulation of glutamatergic signaling pathways, suggesting potential applications in neurodegenerative conditions .

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-18(15-12-17(26-22-15)16-2-1-11-25-16)20-8-10-23-9-5-14(21-23)13-3-6-19-7-4-13/h1-7,9,11-12H,8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDVNHHMSADUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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